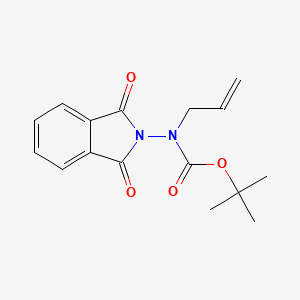

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol . It is known for its unique structure, which includes a tert-butyl group, an allyl group, and a 1,3-dioxoisoindolin-2-yl moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate typically involves the reaction of tert-butyl isocyanate with allyl(1,3-dioxoisoindolin-2-yl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl allyl

Activité Biologique

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18N2O4

- Molecular Weight : 302.33 g/mol

- CAS Number : 287729-03-7

The compound features a tert-butyl group and an isoindoline moiety, which contribute to its unique reactivity and biological properties. The carbamate group is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The carbamate group can inhibit enzymes by forming covalent bonds with active sites, affecting metabolic pathways.

- Receptor Modulation : The isoindoline structure may interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

-

Cytotoxicity in Cancer Cells :

Compound Cell Line IC50 (nM) This compound ONS-76 (medulloblastoma) 150 ± 20 Tert-butyl analogs Daoy (medulloblastoma) 200 ± 30 - Mechanistic Studies :

- Pharmacological Applications :

Applications De Recherche Scientifique

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate (CAS 287729-03-7) is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 . It is also known by other names, such as 2-(Allyl-Boc-amino)isoindoline-1,3-dione and Carbamic acid, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-2-propen-1-yl-, 1,1-dimethylethyl ester .

Synthesis

this compound is synthesized as an intermediate in the creation of various compounds . For example, it is produced as part of a process where tert-butylcarbazate is protected through reaction with phthalic anhydride, and the carbamate nitrogen is functionalized with an alkyl group .

Applications

this compound is used in the following applications:

- Synthesis of carbamates: It is utilized in the synthesis of carbamate compounds .

- 医药研究: It is used as an intermediate in pharmaceutical research . For example, it can be used as a reactant to synthesize pyrazolopyrimidinone scaffolds, which are then used to create AZD1775 analogs .

- Ligand design: It has been used in the design and synthesis of conformationally flexible scaffolds .

- Antibacterial agents: It can be used in the synthesis of γ-lactam pyrazolidinone, which is effective against multidrug-resistant Gram-negative bacterial pathogens .

Propriétés

IUPAC Name |

tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-5-10-17(15(21)22-16(2,3)4)18-13(19)11-8-6-7-9-12(11)14(18)20/h5-9H,1,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOIXZLQUVKGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)N1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.